molecular formula C19H19N3O4 B5130986 1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 4345-36-2

1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B5130986
CAS No.: 4345-36-2
M. Wt: 353.4 g/mol
InChI Key: OCZUZXNRDMJLHT-UHFFFAOYSA-N
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Description

1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a compound belonging to the class of pyrazoline derivatives

Preparation Methods

The synthesis of 1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves the cyclization of α,β-unsaturated ketones with hydrazine derivatives. One common method is the reaction of 3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid as a cyclizing agent . This reaction results in the formation of the pyrazoline ring, yielding the desired compound.

Chemical Reactions Analysis

1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site and preventing the enzyme from catalyzing its normal reactions . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can be compared with other pyrazoline derivatives, such as:

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-19(23)21-18(13-7-9-16(26-2)10-8-13)12-17(20-21)14-5-4-6-15(11-14)22(24)25/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUZXNRDMJLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387280
Record name AC1MEWWO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4345-36-2
Record name AC1MEWWO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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